molecular formula C16H16N4O2 B1429545 Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate CAS No. 916486-06-1

Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate

Cat. No.: B1429545
CAS No.: 916486-06-1
M. Wt: 296.32 g/mol
InChI Key: RRQRYXWYEZKEBT-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate is a useful research compound. Its molecular formula is C16H16N4O2 and its molecular weight is 296.32 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate, a compound with the molecular formula C16H16N4O2 and a molecular weight of 296.32 g/mol, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

The compound is primarily recognized for its role as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in numerous cellular processes, including metabolism, cell differentiation, and apoptosis. GSK-3β has been implicated in several diseases, including cancer and neurodegenerative disorders, making it a significant target for drug development.

GSK-3β inhibitors like this compound work by modulating the phosphorylation states of various substrates involved in signaling pathways. By inhibiting GSK-3β, the compound can promote cell survival and reduce apoptosis in neuronal cells, which is particularly relevant in the context of neurodegenerative diseases.

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the indole and pyrimidine moieties can significantly impact the biological activity of this compound. For instance:

  • Indole Substituents : Alterations at the 5-position of the indole ring can enhance binding affinity to GSK-3β.
  • Pyrimidine Variations : The presence of methylamino groups at specific positions on the pyrimidine ring can improve inhibitory potency and metabolic stability.

Table 1 summarizes key structural modifications and their corresponding biological activities.

Modification TypePositionChange DescriptionBiological Activity (IC50)
Indole Substituent5Methyl group addition480 nM
Pyrimidine Substituent2Dimethylamino modification360 nM
Amide Bond IntroductionN/AAddition to enhance metabolic stabilityImproved stability

Study on GSK-3β Inhibition

A recent study evaluated a series of indole derivatives for their ability to inhibit GSK-3β. This compound was among the most potent compounds tested, exhibiting an IC50 value of approximately 480 nM. This study highlighted the compound's potential as a therapeutic agent for conditions like Alzheimer's disease due to its neuroprotective properties .

Antiviral Activity Against SARS-CoV-2

Another significant area of research involves the compound's antiviral properties. A related study investigated indole carboxylate derivatives as inhibitors of SARS-CoV-2 chymotrypsin-like protease. Although this compound was not directly tested, similar compounds showed promising antiviral activity with EC50 values around 2.8 μM against SARS-CoV-2 . This suggests potential applications in treating viral infections.

Properties

IUPAC Name

ethyl 2-[2-(methylamino)pyrimidin-4-yl]-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-3-22-15(21)10-4-5-12-11(8-10)9-14(19-12)13-6-7-18-16(17-2)20-13/h4-9,19H,3H2,1-2H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQRYXWYEZKEBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=C2)C3=NC(=NC=C3)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00732990
Record name Ethyl 2-[2-(methylamino)pyrimidin-4-yl]-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916486-06-1
Record name Ethyl 2-[2-(methylamino)pyrimidin-4-yl]-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

30 g (95.4 mmol) of ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate were initially charged and suspended in 150 ml of ethanol. 53.9 g of methylamine solution in ethanol (8 M) were added to this suspension which was heated to from 75° C. to 80° C. in an autoclave for 4 h. After concentration and washing with ethanol, 29.7 g of ethyl 2-(2-methylamino-pyrimidin-4-yl)-1H-indole-5-carboxylate were obtained (97.6 HPLC area %). LCMS: [M+H]⊕ 297.12
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
53.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate
Reactant of Route 3
Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate
Reactant of Route 4
Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate
Reactant of Route 5
Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate
Reactant of Route 6
Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.